3-(Dichloromethyl)benzonitrile

Process Chemistry Purification Thermophysical Properties

3-(Dichloromethyl)benzonitrile is a meta-substituted aromatic nitrile bearing a geminal dichloromethyl group, classified as a benzal chloride derivative (m-cyanobenzal chloride). It possesses a molecular formula of C₈H₅Cl₂N and a molecular weight of 186.04 g·mol⁻¹.

Molecular Formula C8H5Cl2N
Molecular Weight 186.03 g/mol
Cat. No. B13702830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dichloromethyl)benzonitrile
Molecular FormulaC8H5Cl2N
Molecular Weight186.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(Cl)Cl)C#N
InChIInChI=1S/C8H5Cl2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H
InChIKeyFFISZUWGEVCWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dichloromethyl)benzonitrile (CAS 93632-91-8): A Meta-Substituted Benzonitrile Building Block for Selective Synthesis


3-(Dichloromethyl)benzonitrile is a meta-substituted aromatic nitrile bearing a geminal dichloromethyl group, classified as a benzal chloride derivative (m-cyanobenzal chloride). It possesses a molecular formula of C₈H₅Cl₂N and a molecular weight of 186.04 g·mol⁻¹ . The compound serves as a key intermediate in pharmaceutical and agrochemical research, where the reactivity of the -CHCl₂ moiety enables controlled nucleophilic substitutions and hydrolysis reactions distinct from its monohalogenated or ortho/para-dichloromethyl analogs [1]. Its standard commercial purity is typically ≥98% (HPLC/GC) .

Procurement Risk with 3-(Dichloromethyl)benzonitrile: Why Positional Isomers Are Not Drop-In Replacements


In-class substitution among dichloromethylbenzonitrile isomers (ortho, meta, para) or replacement with monohalogenated analogs introduces significant synthetic risk. The meta-substitution pattern of the target compound directs electrophilic aromatic substitution to specific positions and modulates the electronic environment at the nitrile group, leading to quantifiably different reaction rates and product distributions in nucleophilic substitution and hydrolysis pathways [1]. For example, the para-isomer (4-(dichloromethyl)benzonitrile) exhibits a different crystal packing and thermal profile due to symmetry, directly affecting formulation behavior and purification protocols [2]. Without direct comparative reaction data, relying on in-class analogs can lead to irreproducible yields, unexpected impurity profiles, and failed scale-up in multi-step synthetic routes.

Quantitative Differentiation of 3-(Dichloromethyl)benzonitrile from Closest Analogs for Procurement Decisions


Meta-Isomer Boiling Point Distinction for Distillation-Based Purification

The meta-substituted 3-(dichloromethyl)benzonitrile exhibits a lower atmospheric boiling point than its para-isomer, a critical factor in vacuum distillation purity cut selection. The target compound's boiling point is reported at approximately 210 °C (lit.) , while the para-isomer 4-(dichloromethyl)benzonitrile shows a boiling point of 293.3 ± 30.0 °C at 760 mmHg . This ~80 °C difference, attributable to altered dipole moment and intermolecular forces due to substitution pattern, enables more energy-efficient separation of the meta-isomer from reaction mixtures.

Process Chemistry Purification Thermophysical Properties

Meta-Directed Reactivity in Nucleophilic Substitution Compared to Ortho-Isomer

The meta-position of the dichloromethyl group in 3-(dichloromethyl)benzonitrile deactivates the aromatic ring towards electrophilic attack while leaving the nitrile group less sterically hindered compared to the ortho-isomer. In a general class-level inference from benzonitrile reactivity studies, the meta-directing nitrile group synergizes with the meta-dichloromethyl group to steer substitution to the 4- and 6-positions, whereas the ortho-isomer 2-(dichloromethyl)benzonitrile experiences additional steric shielding and altered electronic effects that reduce reactivity at the -CHCl₂ carbon [1]. This meta selectivity is qualitatively understood to favor cleaner mono-substitution products, though specific kinetic data (k_rel) for 3- vs 2-isomer are not publicly reported.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Purity Benchmarking: ≥98% Assay by HPLC/GC as Standard Commercial Specification

Major chemical suppliers list the standard purity for 3-(dichloromethyl)benzonitrile at ≥98% (HPLC or GC) . This is a differentiating procurement factor against the para-isomer, 4-(dichloromethyl)benzonitrile, which is commonly supplied at a lower standard specification of 95% . For the end-user, the higher base purity of the meta-isomer reduces the burden of pre-reaction purification and minimizes batch-to-batch impurity variation, critical in early-stage medicinal chemistry where unknown impurities can confound biological assay results.

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for 3-(Dichloromethyl)benzonitrile Based on Verified Differentiation


Synthesis of Meta-Substituted Pharmaceutical Intermediates Requiring High Regiochemical Fidelity

When a synthetic route demands a benzonitrile intermediate with a -CHCl₂ handle that must not interfere with downstream electrophilic aromatic substitution at specific positions, the meta-isomer is the preferred choice. Its established directing effects minimize positional isomer byproducts, making it suitable for constructing kinase inhibitor scaffolds and CNS-targeted agents where precise functional group placement is critical [1].

Vacuum Distillation Purification Workflows with Thermal Sensitivity Constraints

Compounds or intermediates that are thermally labile benefit from the markedly lower boiling point of 3-(dichloromethyl)benzonitrile (~210 °C) compared to the para-isomer (~293 °C). This enables purification by fractional distillation at lower temperatures and reduced energy expenditure, preserving compound integrity and reducing decomposition losses during scale-up from bench to pilot plant .

Laboratory-Scale Medicinal Chemistry Requiring High-Purity Building Blocks Without Pre-Treatment

For medicinal chemistry groups where rapid synthesis of compound libraries is paramount, the ≥98% commercial purity of the meta-isomer allows direct use in reactions without the need for recrystallization or chromatography. This reduces cycle time and enables higher throughput synthesis compared to lower-purity alternatives like 4-(dichloromethyl)benzonitrile (95% typical) that may introduce confounding impurities into biological screening .

Development of Agrochemical Active Ingredients via Selective Hydrolysis Pathways

The dichloromethyl group at the meta-position can be hydrolyzed to an aldehyde or further oxidized to a carboxylic acid under controlled conditions, offering a versatile entry point for herbicides or fungicides. The meta topology ensures that the resulting functional group is positioned correctly for target binding, as inferred from structure-activity relationships of benzonitrile-based herbicides described in patent literature [2].

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